![molecular formula C12H19NO B2694142 3-[4-(异丙氧基)苯基]丙胺 CAS No. 937653-35-5](/img/structure/B2694142.png)

3-[4-(异丙氧基)苯基]丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

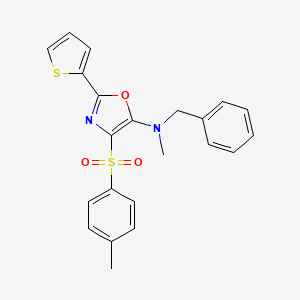

“3-[4-(Propan-2-yloxy)phenyl]propan-1-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .

Synthesis Analysis

The synthesis of this compound can be achieved through transaminase-mediated methods . This environmentally and economically attractive method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . The process starts from prochiral ketones and results in the production of disubstituted 1-phenylpropan-2-amine derivatives . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of “3-[4-(Propan-2-yloxy)phenyl]propan-1-amine” is represented by the formula C12H19NO . This indicates that the compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.Chemical Reactions Analysis

The chemical reactions involving “3-[4-(Propan-2-yloxy)phenyl]propan-1-amine” are primarily related to its synthesis. As mentioned earlier, the compound can be synthesized from prochiral ketones using transaminase-mediated methods .科学研究应用

聚合物改性和应用

通过与各种胺的缩合反应改性的辐射诱导聚乙烯醇/丙烯酸水凝胶,包括结构类似于 3-[4-(丙烷-2-基氧基)苯基]丙烷-1-胺的芳香胺,已显示出增加的热稳定性和有希望的生物活性。这些改性水凝胶表现出更高的抗菌和抗真菌活性,表明它们在医学应用中的效用 (Aly & El-Mohdy, 2015)。

可再生化学结构单元

对苯乙酸的研究,这是一种结构上与 3-[4-(丙烷-2-基氧基)苯基]丙烷-1-胺相关的酚类化合物,突出了其作为可再生结构单元的用途,用于增强含羟基分子的对苯并恶嗪环形成的反应性。这种合成聚苯并恶嗪的可持续方法证明了此类胺在开发具有适合于广泛应用的热和热机械性能的材料中的潜力 (Trejo-Machin et al., 2017)。

杂环化合物的合成

该化合物通过 α-取代 2-苯并呋喃甲基碳正离子中间体在 α-取代 2-苯并呋喃甲胺和其他苯并呋喃衍生物的合成中起关键作用。该方法展示了此类胺在有机合成中的多功能性,使得能够制备具有在制药和材料科学中潜在应用的复杂分子 (Wongsa et al., 2013)。

抗菌剂的开发

通过类似胺的缩合合成的 1-苯氧基-3-(丙基硫基)丙烷的氨甲氧基衍生物已被评估为抗菌剂,用于对抗细菌和真菌。这些化合物与目前使用的医用防腐剂相比表现出增强的抗菌功效,表明它们作为新型抗菌剂的潜力 (Jafarov et al., 2019)。

材料科学和发光

对胺官能化桥联倍半硅氧烷的研究揭示了它们在制造具有独特光学性能的材料中的潜力。胺官能团的引入导致形成具有高发射量子产率的材料,表明它们在光电和传感技术中的应用 (Pereira et al., 2018)。

作用机制

Target of Action

The primary target of the compound 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . They play a crucial role in the synthesis of amino acids, which are essential for various biological processes .

Mode of Action

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine interacts with its target, the transaminases, to facilitate the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . This interaction starts from prochiral ketones . The compound’s interaction with transaminases is environmentally and economically attractive, making it a preferred method for the direct synthesis of these derivatives .

Biochemical Pathways

The biochemical pathway affected by 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine involves the synthesis of enantiopure amines . This compound, through its interaction with transaminases, contributes to the production of enantiopure amines, which are constituents in approximately 40% of all active pharmaceutical ingredients . These amines are also used as resolving agents for the separation of enantiomers .

Pharmacokinetics

Its molecular weight is reported to be 22975 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is the production of enantiopure amines . These amines are crucial in the pharmaceutical industry, being constituents of many active pharmaceutical ingredients . The compound’s interaction with transaminases leads to the synthesis of these amines with high conversion rates .

属性

IUPAC Name |

3-(4-propan-2-yloxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJNJJIKMCMMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2694060.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)

![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2694064.png)

![2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2694066.png)

![2-[Carbonofluoridoyl(methyl)amino]acetic acid](/img/structure/B2694067.png)

![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride](/img/structure/B2694070.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2694074.png)

![N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2694076.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2694078.png)